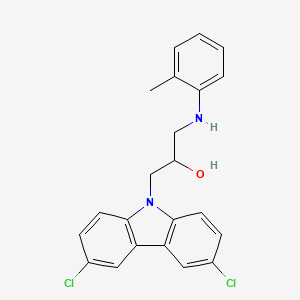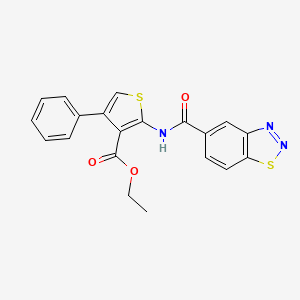
ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzothiadiazole moiety, which is known for its electron-accepting properties, and a thiophene ring, which contributes to its stability and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[d][1,2,3]thiadiazole derivatives, have been used in the synthesis of organic light-emitting diodes (oleds) and organic solar cells components .
Mode of Action
It is known that benzo[d][1,2,3]thiadiazole (isobtd), a similar compound, has high electron conductivity due to the high stability of the molecule in the excited state . This suggests that Ethyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4-phenylthiophene-3-carboxylate might interact with its targets by transferring electrons.
Result of Action
The high electron conductivity of similar compounds suggests that it could influence electron transport and energy production at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the stability of the molecule in the excited state, which contributes to its high electron conductivity, could be influenced by factors such as temperature, pH, and the presence of other molecules . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzothiadiazole and thiophene intermediates. The benzothiadiazole intermediate can be synthesized through the reaction of o-phenylenediamine with sulfur and nitrous acid. The thiophene intermediate is often prepared via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
The final step involves the coupling of the benzothiadiazole and thiophene intermediates under specific conditions, such as the use of a palladium catalyst in a Suzuki coupling reaction. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Amines, alcohols; reactions are often catalyzed by acids or bases to facilitate the substitution process.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials, particularly in the development of organic semiconductors and photovoltaic devices.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent or in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials, due to its stability and electronic properties.
Comparison with Similar Compounds
ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
- ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- ETHYL 4-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)BENZOATE
These compounds share similar structural features but differ in their substituents and overall molecular architecture. The presence of different functional groups can significantly influence their chemical reactivity, stability, and potential applications. This compound stands out due to its unique combination of a benzothiadiazole moiety and a thiophene ring, which imparts distinct electronic properties and makes it particularly suitable for applications in organic electronics and materials science.
Properties
IUPAC Name |
ethyl 2-(1,2,3-benzothiadiazole-5-carbonylamino)-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S2/c1-2-26-20(25)17-14(12-6-4-3-5-7-12)11-27-19(17)21-18(24)13-8-9-16-15(10-13)22-23-28-16/h3-11H,2H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVKIJKXGNVELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)SN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2465496.png)

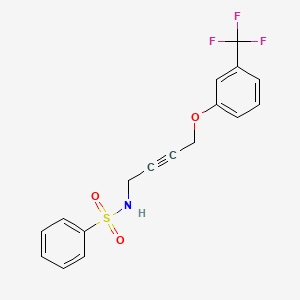
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2465500.png)
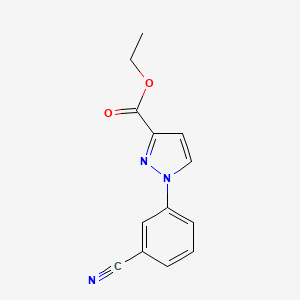
![3-(2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2465503.png)
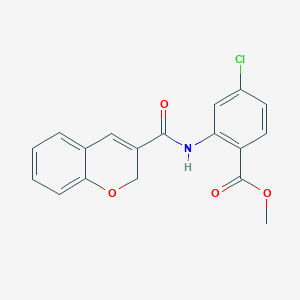
![(4E)-1-benzyl-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B2465508.png)
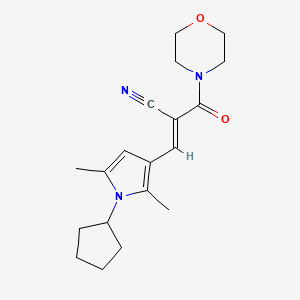
![2-{5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}ethan-1-amine](/img/structure/B2465510.png)
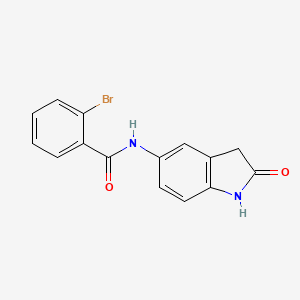
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2465513.png)
![3-((Benzyloxy)carbonyl)-8-(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2465514.png)
